1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,13)8-9-5-10(14-3)7-11(6-9)15-4/h5-7,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBGMBHIYAVKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The key step involves the nucleophilic addition of formaldehyde tert-butyl hydrazone (FTBH) to ketones under solvent-free conditions. For example, trifluoromethyl ketones react with FTBH to form α-hydroxy α-trifluoromethyl diazenes in quantitative yields (>99%) within 10–300 minutes at room temperature. Adapting this method to 3,5-dimethoxyacetophenone could theoretically yield the target compound via subsequent hydrolysis (Scheme 1).
Scheme 1: Proposed adaptation of the diaza-carbonyl-ene reaction for this compound synthesis.
Advantages and Limitations
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Advantages:
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Limitations:
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Requires optimization for non-fluorinated ketones.
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Hydrolysis steps may necessitate acidic or basic conditions, potentially affecting methoxy groups.
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A palladium-catalyzed C–H carbonylation strategy has been reported for synthesizing β-hydroxy ketones, which can be reduced to tertiary alcohols. While the cited example involves 1-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol, the methodology is adaptable to the 3,5-dimethoxy isomer.
Reaction Conditions and Substrate Scope
The reaction employs Pd(OAc)₂ (10 mol%), (+)-menthyl-leucine ((+)-Men-Leu-OH) as a chiral ligand, AgOAc (3 equiv), and Li₂CO₃ (1 equiv) in dichloromethane under CO atmosphere at 110°C. For the 3,5-dimethoxyphenyl variant, the starting material would be this compound’s precursor, such as 3,5-dimethoxyphenethyl alcohol.
Table 1: Key parameters for Pd-catalyzed C–H carbonylation.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | (+)-Men-Leu-OH (20 mol%) |
| Additives | AgOAc (3 equiv), Li₂CO₃ (1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 110°C |
| Reaction Time | 48 hours |
Mechanistic Insights
The reaction proceeds via hydroxyl-directed C–H activation, where the alcohol group coordinates to palladium, facilitating regioselective carbonylation. Subsequent reduction of the ketone intermediate (e.g., using NaBH₄) would yield the tertiary alcohol.
Grignard Reagent Addition to 3,5-Dimethoxybenzaldehyde
A classical approach involves the nucleophilic addition of a Grignard reagent to 3,5-dimethoxybenzaldehyde, followed by hydrolysis.
Synthetic Procedure
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Formation of the Grignard Reagent: Methyl magnesium bromide (MeMgBr) is prepared in anhydrous THF.
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Nucleophilic Addition: 3,5-Dimethoxybenzaldehyde is added dropwise to the Grignard reagent at 0°C.
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Hydrolysis: The reaction is quenched with aqueous NH₄Cl, and the product is extracted with Et₂O.
Equation:
Yield and Optimization
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Typical yields for analogous reactions range from 60–75%.
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Anhydrous conditions are critical to prevent side reactions.
Friedel-Crafts Alkylation of 1,3-Dimethoxybenzene
Friedel-Crafts alkylation offers a route to aryl-substituted tertiary alcohols. Isobutylene oxide can serve as an electrophile in the presence of a Lewis acid catalyst.
Reaction Setup
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Catalyst: InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation at 40°C.
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Substrates: 1,3-Dimethoxybenzene and isobutylene oxide.
Scheme 2: Friedel-Crafts alkylation pathway.
Performance Metrics
Reduction of 3,5-Dimethoxypropiophenone
Catalytic hydrogenation or hydride reduction of 3,5-dimethoxypropiophenone provides a straightforward route to the target alcohol.
Hydrogenation Conditions
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Catalyst: Pd/C (5 wt%) in methanol under H₂ (1 atm).
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Yield: ~85–90% after 4 hours.
Hydride Reduction
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Reagent: NaBH₄ in THF/MeOH (1:1).
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Yield: ~70–80%.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxyacetophenone.
Reduction: Formation of 1-(3,5-dimethoxyphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility: The target compound’s 3,5-dimethoxy groups enhance polarity compared to methyl-substituted analogs (e.g., 1-(3,5-dimethylphenyl)-2-methylpropan-1-ol), increasing solubility in polar solvents like ethanol or acetone . Fluorinated derivatives (e.g., 1-(4-fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol) exhibit lower solubility in water due to fluorine’s hydrophobicity but improved thermal stability .
Thermal Stability :
Reactivity and Functional Group Influence
- Alcohol Reactivity: The tertiary alcohol in the target compound is less prone to oxidation than primary alcohols (e.g., 3-(3,5-dimethoxyphenyl)-2-propen-1-ol) . Propargyl alcohol analogs (e.g., 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol) exhibit reactivity in alkyne-specific reactions, such as Huisgen cycloaddition, which the target compound cannot undergo .
Aromatic Substitution :
- Methoxy groups activate the phenyl ring toward electrophilic substitution, whereas methyl or fluorine substituents (e.g., in 1-(4-fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol) deactivate the ring, altering regioselectivity in reactions .
Biological Activity
1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound features a dimethoxy-substituted phenyl group attached to a branched alcohol moiety. Its formula is represented as C12H18O3, indicating the presence of methoxy groups that may influence its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity. For instance, it has been noted that similar compounds can inhibit tyrosinase, an enzyme critical in melanin synthesis .
- Cell Signaling Pathways : It may influence cellular signaling pathways, potentially affecting processes such as proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are documented as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
These findings suggest potential applications in developing new antimicrobial agents .
Antioxidant Activity
The compound also demonstrates significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells. This activity is essential for preventing cellular damage linked to various diseases.
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant activities, there is emerging evidence that this compound may exert anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Tyrosinase Inhibition : A study demonstrated that related compounds could inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid. While specific data on this compound's IC50 values are still needed, the potential for similar inhibition exists based on structural similarities .
- Antiproliferative Activity : Investigations into the antiproliferative effects on cancer cell lines (e.g., HeLa and A549) revealed promising results, indicating a possible role in cancer therapy through modulation of cell growth pathways .
- Comparative Analysis : When compared with structurally similar compounds such as 3,4-dimethoxyphenethylamine and mescaline, this compound shows unique properties due to its specific substitution pattern, which influences its reactivity and biological interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol, and how can reaction conditions be optimized?
- The compound can be synthesized via alkylation of 3,5-dimethoxyphenol with 1-bromo-2-methylpropane in the presence of a base like potassium carbonate. Reaction optimization should focus on solvent polarity (e.g., DMF or acetone), temperature (60–80°C), and stoichiometric ratios to minimize byproducts such as O-alkylation derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. How can researchers validate the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the tert-alcohol group (δ ~1.4 ppm for methyl groups) and aromatic methoxy signals (δ ~3.8 ppm).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A retention time of 8.2 min (acetonitrile/water, 70:30) is typical .
- Mass Spectrometry (MS): ESI-MS should show a molecular ion peak at m/z 178.27 ([M+H]) .
Q. What are the primary safety considerations for handling this compound in laboratory settings?
- The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood. Store at room temperature in airtight containers, avoiding light and moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do fluorinated derivatives of this compound differ in reactivity, and what synthetic strategies apply?
- Fluorination at the benzylic position (e.g., 2,2,2-trifluoroethanol derivatives) enhances electrophilicity. Strategies include:
- Electrophilic Fluorination: Use Selectfluor® or DAST in anhydrous dichloromethane at -20°C.
- Nucleophilic Substitution: Replace hydroxyl groups with fluorine via intermediates like mesylates or tosylates.
- Analytical Challenges: -NMR (δ -70 to -80 ppm) and X-ray crystallography are essential for structural confirmation .
Q. What crystallographic data are available for this compound, and how can polymorphism affect its physicochemical properties?
- Single-crystal X-ray studies reveal a monoclinic lattice (space group P2/c) with intermolecular hydrogen bonds (O–H···O) stabilizing the structure. Polymorph screening via solvent recrystallization (e.g., ethanol vs. hexane) is critical, as different crystal forms alter solubility and melting points (observed range: 95–102°C) .
Q. How can researchers resolve contradictions in CAS registry data for structurally similar dimethoxyphenyl alcohols?
- Variations in substituent positions (e.g., 3,5- vs. 2,4-dimethoxy) or branching (tert-alcohol vs. secondary alcohol) lead to distinct CAS numbers (e.g., 164394-51-8 vs. 39507-96-5). Cross-validate using spectral databases (SciFinder, Reaxys) and synthetic protocols to confirm the target compound .
Methodological Notes
- Contradiction Analysis: Discrepancies in melting points or spectral data across studies may arise from impurities or isomerization. Always compare data with peer-reviewed sources (e.g., Acta Crystallographica for X-ray structures) .
- Advanced Applications: Explore the compound’s role as a chiral building block for pharmaceuticals (e.g., β-blocker analogs) or as a ligand in asymmetric catalysis. Kinetic resolution studies using lipases (e.g., CAL-B) can separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
